molecular formula C8H9NO2 B1196473 4-(Aminomethyl)benzoic acid CAS No. 56-91-7

4-(Aminomethyl)benzoic acid

Cat. No. B1196473
Key on ui cas rn: 56-91-7
M. Wt: 151.16 g/mol
InChI Key: QCTBMLYLENLHLA-UHFFFAOYSA-N
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Patent
US05468888

Procedure details

3.3 cm3 of thionyl chloride are added over 10 minutes to 30 cm3 of methanol cooled to a temperature in the region of -30° C. Stirring is maintained for 30 minutes at a temperature in the region of -23° C. and then 4.7 g of 4-aminomethylbenzoic acid are added. The mixture is left to return to a temperature in the region of 20° C. over 1 hour. The mixture is treated with 15 cm3 of methanol and stirring is maintained for 15 hours at a temperature in the region of 20° C. The solid is separated by filtration, rinsed with a total of 90 cm3 of methanol and then with a total of 150 cm3 of diethyl ether. The solid is dried under reduced pressure (13.5 Pa) at a temperature in the region of 20° C. 3.2 g of methyl 4-aminomethylbenzoate hydrochloride are thus obtained in the form of a white solid melting at a temperature in the region of 270° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH2:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.[CH3:16]O>>[ClH:3].[NH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([O:13][CH3:16])=[O:12])=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.7 g
Type
reactant
Smiles
NCC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 30 minutes at a temperature in the region of -23° C.
Duration
30 min
WAIT
Type
WAIT
Details
The mixture is left
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 15 hours at a temperature in the region of 20° C
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The solid is separated by filtration
WASH
Type
WASH
Details
rinsed with a total of 90 cm3 of methanol
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure (13.5 Pa) at a temperature in the region of 20° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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